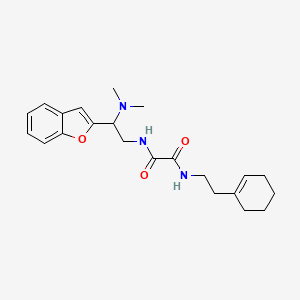

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Description

Historical Development of Oxalamide Pharmacophores

Oxalamides, derivatives of oxalic acid diamides, have evolved from simple agrochemical stabilizers to critical scaffolds in medicinal chemistry. Early applications focused on their role as slow-release nitrogen sources in fertilizers due to their hydrolytic stability. The discovery of N,N'-substituted oxalamides as ligands in copper-catalyzed Ullmann-Goldberg reactions marked their entry into synthetic organic chemistry, enabling aryl amination and amidation.

The transition to biomedical applications began with studies on oxalamide-bridged ferrocenes, which demonstrated antiproliferative effects against cervical (HeLa) and breast (MCF7) cancer cells. For example, oxalamide 3 (Boc–NH–Fn–CO–Ala–OMe dimer) exhibited a 3-fold stronger cytotoxic effect on HeLa cells compared to normal HEK293T cells, attributed to intramolecular hydrogen bonding and chiral organization. Concurrently, fluorinated benzyloxalamides emerged as cholesteryl ester transfer protein (CETP) inhibitors, highlighting their potential in cardiovascular disease.

In antiviral research, oxalamide derivatives targeting HIV-1 gp120 disrupted viral entry by blocking CD4 receptor interactions. Pyrrole-oxalamide hybrids further expanded their utility, with structural optimization enhancing binding affinity to the Phe43 cavity of gp120.

Table 1: Key Oxalamide Derivatives and Their Applications

Research Significance in Heterocyclic Medicinal Chemistry

The target compound’s structure merges benzofuran, dimethylaminoethyl, and cyclohexenylethyl groups—heterocyclic motifs with distinct pharmacological profiles. Benzofuran derivatives are renowned for their antimicrobial and anticancer properties, while cyclohexene moieties enhance lipophilicity and membrane permeability. The dimethylamino group introduces cationic character, potentially facilitating DNA intercalation or protein binding.

Oxalamide’s dual hydrogen-bonding capacity enables precise conformational control, critical for target engagement. For instance, intramolecular hydrogen bonds in ferrocene-oxalamide 3 stabilized chiral conformers, enhancing cytotoxic selectivity. Similarly, fluorinated benzyloxalamides leveraged π-π stacking and hydrophobic interactions for CETP inhibition.

Structural Advantages of the Target Compound

Current Research Landscape and Knowledge Gaps

Recent studies emphasize oxalamides in cancer immunotherapy. Hybrid oxalamide inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), such as linrodostat analogues, disrupt tryptophan metabolism and enhance antitumor T-cell responses. However, challenges persist:

- Mechanistic clarity : The apoptosis pathway activation by ferrocene-oxalamides remains partially elucidated.

- Selectivity : Off-target effects observed in alicyclic oxalamides necessitate structural refinement.

- In vivo validation : Most studies are limited to cell-based assays, lacking pharmacokinetic profiling.

Table 2: Comparative Bioactivity of Oxalamide Derivatives

| Compound | Target | Potency (IC₅₀/EC₅₀) | Selectivity Index |

|---|---|---|---|

| Ferrocene-oxalamide 3 | HeLa cells | 48.7 μM | 3.1 (vs. HEK293T) |

| Linrodostat hybrid | IDO1 enzyme | 0.8 nM | >100 (vs. TDO) |

| Alicyclic oxalamide 8a | TNFα production | 12.4 μM | 2.5 (vs. IL6) |

Interdisciplinary Research Approaches

The design of N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide exemplifies convergent methodologies:

- Synthetic chemistry : Oxalyl chloride-mediated dimerization, as used for ferrocene-oxalamides, could enable scalable synthesis.

- Computational modeling : Glide docking and pharmacophore mapping optimize substituent placement for target binding.

- Biological evaluation : High-throughput screening against tumor cell lines and cytokine assays validate immunomodulatory potential.

Future Directions

- Structure-activity relationship (SAR) studies : Systematic variation of benzofuran and cyclohexene substituents.

- Proteomic profiling : Identify off-target interactions using mass spectrometry.

- Co-crystallization : Resolve binding modes with IDO1 or gp120 via X-ray diffraction.

Properties

IUPAC Name |

N'-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-25(2)18(20-14-17-10-6-7-11-19(17)28-20)15-24-22(27)21(26)23-13-12-16-8-4-3-5-9-16/h6-8,10-11,14,18H,3-5,9,12-13,15H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYZUXNVNYPSON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCCC1=CCCCC1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a synthetic compound that has recently attracted attention in pharmacological research due to its potential biological activities. This compound belongs to the oxalamide class, which is derived from oxalic acid and is characterized by its unique structural features that may confer specific biological properties.

- Molecular Formula : C₁₉H₃₁N₃O₂

- Molecular Weight : Approximately 333.48 g/mol

- CAS Number : 2034563-35-2

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the dimethylamino and cyclohexenyl groups. Each step requires careful optimization of reaction conditions to achieve high purity and yield.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may engage in hydrophobic interactions, while the dimethylamino group can form hydrogen bonds or ionic interactions, modulating the activity of target proteins.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Some oxalamides have been shown to inhibit cancer cell proliferation.

- Antimicrobial Properties : Certain derivatives demonstrate effectiveness against bacterial strains.

- Neuroprotective Effects : Compounds with similar functional groups may exert protective effects on neuronal cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into structure–activity relationships (SAR):

-

Antitumor Studies : A series of benzofuran derivatives were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that modifications in substituents significantly influenced their potency, suggesting a direct relationship between structure and biological activity.

Compound IC50 (µM) Cell Line Compound A 10.5 HeLa Compound B 15.3 MCF7 Compound C 8.7 A549 -

Antimicrobial Activity : Research has shown that certain oxalamides possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.

Compound Zone of Inhibition (mm) Bacteria Strain Compound D 20 E. coli Compound E 25 S. aureus -

Neuroprotection : Studies have also explored the neuroprotective potential of benzofuran derivatives. Compounds were tested for their ability to reduce oxidative stress in neuronal cells.

- Findings : Compounds demonstrated varying degrees of neuroprotection, with some showing significant reductions in reactive oxygen species (ROS).

Comparison with Similar Compounds

Amide Backbone Variations

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): A monoamide with an N,O-bidentate directing group, suitable for metal-catalyzed C–H functionalization. Unlike the target compound, its simpler amide structure limits conformational flexibility .

Aromatic and Heterocyclic Substituents

- Benzofuran vs. Benzamide () : The benzofuran group in the target compound introduces an oxygen heteroatom, enhancing π-π stacking interactions compared to the 3-methylbenzamide group. This difference may alter solubility and electronic properties .

- Triazolyl and Dibenzylamino Groups (): The compound in features a 1,2,3-triazole and dibenzylamino group, which are polar and capable of coordination.

Functional Group Influence

- Dimethylaminoethyl Chain: Present in both the target compound and BP 277721496-40-8 (). This group contributes to basicity and solubility in polar solvents. However, the target’s benzofuran-linked dimethylaminoethyl chain may exhibit altered steric effects compared to sulfur-containing analogs (e.g., methylsulfanyl ethyl in BP 277721496-40-8) .

- Cyclohexenyl vs. Phenyl Groups : The cyclohexenyl moiety in the target compound introduces steric hindrance and conformational rigidity compared to phenyl groups in analogs like N-[2-(phenylmethyl)phenyl]-2-chloro-acetamide (). This could affect binding to hydrophobic pockets in proteins .

Data Table: Key Structural and Hypothetical Properties

Research Implications and Limitations

While the target compound’s structural features suggest advantages in drug design (e.g., enhanced binding and lipophilicity), direct pharmacological data are absent in the provided evidence. Comparisons are based on structural analogs, highlighting the need for experimental validation of its physicochemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.